molecular formula C17H19NO3 B1620054 Cbz-DL-Phenylalaninol CAS No. 73747-40-7

Cbz-DL-Phenylalaninol

Cat. No.: B1620054
CAS No.: 73747-40-7
M. Wt: 285.34 g/mol
InChI Key: WPOFMMJJCPZPAO-UHFFFAOYSA-N
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Description

Cbz-DL-Phenylalaninol is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the carbamate moiety and a hydroxyethyl group attached to the carbon atom. This compound is often used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Phenylalaninol typically involves the reaction of benzyl chloroformate with 2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

  • Benzyl chloroformate is added to a solution of 2-aminoethanol in an organic solvent, such as dichloromethane.
  • Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid formed.
  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
  • The product is isolated by extraction with an organic solvent and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and flow rate, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Phenylalaninol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize the hydroxyethyl group.

    Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used to reduce the carbonyl group.

    Substitution: Nucleophiles, such as amines or thiols, can be used to substitute the benzyl group under basic conditions.

Major Products Formed

    Oxidation: The major product formed is N-(1-Benzyl-2-oxoethyl)carbamic acid benzyl ester.

    Reduction: The major product formed is this compound.

    Substitution: The major products formed depend on the nucleophile used in the reaction.

Scientific Research Applications

Cbz-DL-Phenylalaninol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.

    Medicine: It is used in the development of drugs and as a prodrug to improve the bioavailability of active pharmaceutical ingredients.

    Industry: It is used in the production of polymers and as a stabilizer for certain chemical reactions.

Mechanism of Action

The mechanism of action of Cbz-DL-Phenylalaninol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular targets, such as receptors or enzymes, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cbz-DL-Phenylalaninol can be compared with other similar compounds, such as:

    Benzyl carbamate: This compound lacks the hydroxyethyl group and has different chemical properties and applications.

    Ethyl carbamate: This compound has an ethyl group instead of a benzyl group and is used in different contexts.

    Phenyl carbamate: This compound has a phenyl group instead of a benzyl group and exhibits different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for various applications in organic synthesis, biology, and medicine.

Properties

CAS No.

73747-40-7

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)

InChI Key

WPOFMMJJCPZPAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2

6372-14-1

sequence

F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of the objective compound of step (8) (109 g, 0.345 mol) in THF (500 mL) were added mortar-pulverized lithium chloride (29.2 g, 0.689 mol) and sodium tetrahydroborate (26.1 g, 0.690 mol). To the resulting suspension was added ethanol (1000 mL) with dropwise over 40 minutes, and the mixture was stirred at room temperature for 14 hours. To the reaction mixture was added 10% citric acid aqueous solution (700 mL), and the mixture was stirred at room temperature for 30 minutes. The organic solvent was distilled off under reduced pressure. The residue was added to water (700 mL) and extracted with dichloromethane. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to give white crystals. The crystals were recrystallized from ethyl acetate-hexane (1:2.7, 370 mL) to give 87.8 g (89%) of N-benzyloxycarbonyl-DL-phenylalaninol as white crystals.
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109 g
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29.2 g
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500 mL
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1000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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